molecular formula C9H8N2O3 B8010818 5-Methoxy-1H-indazole-7-carboxylic acid

5-Methoxy-1H-indazole-7-carboxylic acid

Cat. No.: B8010818
M. Wt: 192.17 g/mol
InChI Key: FMNVIQWDSVVMTK-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-nitrobenzonitriles with hydrazines, followed by functional group transformations . Another approach includes the use of transition metal-catalyzed reactions to form the indazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

5-Methoxy-1H-indazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indazole-7-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and pain signaling . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-5-4-10-11-8(5)7(3-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNVIQWDSVVMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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